molecular formula C19H22N2O B7788956 Eburnamonine

Eburnamonine

Cat. No. B7788956
M. Wt: 294.4 g/mol
InChI Key: WYJAPUKIYAZSEM-UHFFFAOYSA-N
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Description

Eburnamenin-14(15H)-one is an alkaloid.
Eburnamonine is a natural product found in Kopsia pauciflora, Hunteria umbellata, and other organisms with data available.

Scientific Research Applications

  • Cerebral Metabolic Insufficiency : Eburnamonine has shown significant effects in increasing cerebral consumption of glucose in normoxic mice, improving cerebral energy charge in rats after acute hypoxia, and stimulating glycolysis in red blood cells in humans (Linée et al., 1981).

  • Antihypertensive Properties : It's used as an antihypertensive drug and has been synthesized through chemical and enzymatic routes (Palmisano et al., 1994).

  • Cerebral Oxygenation and Antihypoxic Effects : this compound has been found to increase cerebral oxygen supply and consumption without causing cerebral vasodilation. It also shows protective properties against hypoxia in animals (Linée et al., 1978).

  • Transport and Metabolism in Neuroprotection and Antitumor Effects : The metabolic stability of this compound and its interaction with drug efflux transporters indicate potential for neuroprotective and antitumor applications (Fandy et al., 2016).

  • Chronic Brain Ischemia : Clinical studies have compared this compound with other drugs for treating chronic brain ischemia, observing more rapid and significant symptom improvement (Marolda et al., 1978).

  • Cerebrovascular Disorders : this compound has shown efficacy in improving symptoms of cerebrovascular disorders in double-blind, placebo-controlled studies (Jansen et al., 1986).

  • Cerebral Hemodynamic Activities : Studies in anesthetized dogs show that this compound increases cerebral blood flow and oxygen and glucose consumption compared to vincamine (Lacroix et al., 1979).

  • Synthesis and Structural Characterization : Research has focused on the synthesis and structural characterization of this compound and its derivatives, reflecting its complex chemistry and potential applications (Trigo-Mourino et al., 2012).

  • Leukemic Stem Cell Targeting : this compound derivatives have been found effective against leukemic stem cells, suggesting potential in leukemia treatment (Gunasekara et al., 2016).

  • Cerebrovascular Insufficiency : Studies on cerebrovascular insufficiency have shown the efficacy of this compound in improving cerebral blood flow (Gossetti et al., 1978).

properties

IUPAC Name

15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraen-17-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-2-19-9-5-10-20-11-8-14-13-6-3-4-7-15(13)21(16(22)12-19)17(14)18(19)20/h3-4,6-7,18H,2,5,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYJAPUKIYAZSEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10859889
Record name 14,15-Dihydroeburnamenin-14-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10859889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

474-00-0
Record name Eburnamenin-14(15H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.798
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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